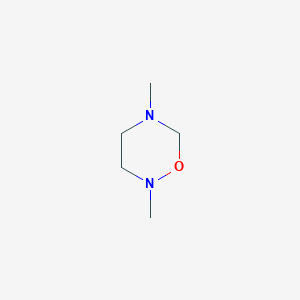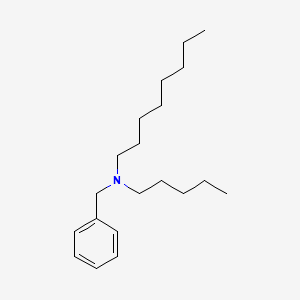
Benzylamine, N-octyl-N-pentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylamine, N-octyl-N-pentyl- is an organic compound with the molecular formula C20H35N It is a derivative of benzylamine, where the hydrogen atoms on the nitrogen are replaced by octyl and pentyl groups
Synthetic Routes and Reaction Conditions:
Benzyl Chloride and Ammonia Reaction: Benzylamine can be synthesized by reacting benzyl chloride with ammonia in an aqueous solution.
Catalytic Hydrogenation of Benzonitrile: Another method involves the catalytic hydrogenation of benzonitrile using Raney nickel as a catalyst.
Reductive Amination of Benzaldehyde: Benzylamine can also be produced by the reductive amination of benzaldehyde in the presence of hydrogen and catalysts.
Industrial Production Methods: The industrial production of Benzylamine, N-octyl-N-pentyl- typically involves large-scale reactions using the above-mentioned methods. The choice of method depends on the availability of raw materials and the desired purity of the final product.
Types of Reactions:
Oxidation: Benzylamine, N-octyl-N-pentyl- can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form various amine derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst like Raney nickel is commonly used.
Substitution: Nucleophiles such as halides and hydroxides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of benzyl alcohols and benzaldehydes.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted benzylamines.
Scientific Research Applications
Benzylamine, N-octyl-N-pentyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzylamine, N-octyl-N-pentyl- involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Benzylamine: The parent compound with a simpler structure.
N-Octylbenzylamine: A derivative with an octyl group attached to the nitrogen.
N-Pentylbenzylamine: A derivative with a pentyl group attached to the nitrogen.
Uniqueness: Benzylamine, N-octyl-N-pentyl- is unique due to the presence of both octyl and pentyl groups, which impart distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
70289-19-9 |
|---|---|
Molecular Formula |
C20H35N |
Molecular Weight |
289.5 g/mol |
IUPAC Name |
N-benzyl-N-pentyloctan-1-amine |
InChI |
InChI=1S/C20H35N/c1-3-5-7-8-9-14-18-21(17-13-6-4-2)19-20-15-11-10-12-16-20/h10-12,15-16H,3-9,13-14,17-19H2,1-2H3 |
InChI Key |
HZXJAHXCQKNONC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCC)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





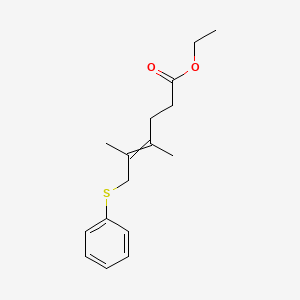
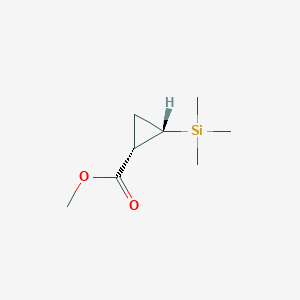
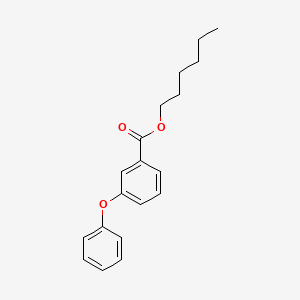
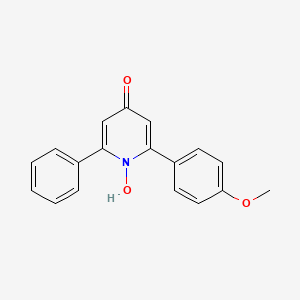
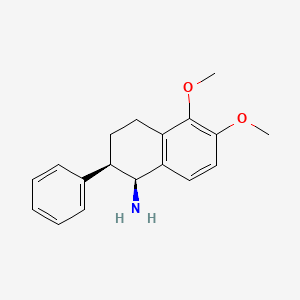
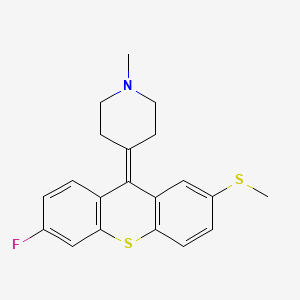
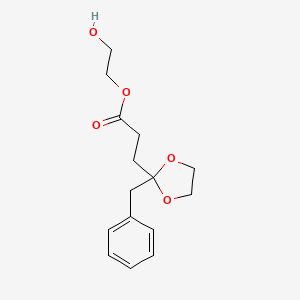
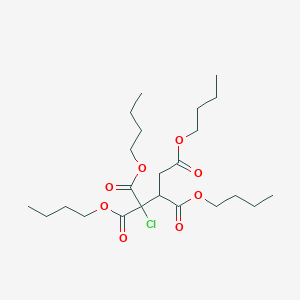

![Methyl [2-chloro-5-(2,4-dichlorophenoxy)phenoxy]acetate](/img/structure/B14474878.png)
